Gold's Reagent

Overview

Description

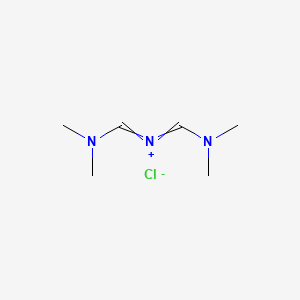

Gold's Reagent is a chemical compound with the molecular formula C6H14ClN3 and a molecular weight of 163.65 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gold's Reagent typically involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{(CH}_3\text{)}_2\text{NH} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}6\text{H}{14}\text{ClN}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Gold's Reagent undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Gold's Reagent is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a labeling agent.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Gold's Reagent involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Dimethylamine: A related compound with similar chemical properties but different applications.

Trimethylamine: Another related compound with distinct uses in industry and research.

Uniqueness

Gold's Reagent is unique due to its specific molecular structure, which imparts distinct reactivity and properties. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .

Biological Activity

Gold's reagent, primarily recognized for its utility in organic synthesis, has garnered attention in recent years for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound refers to a class of gold-containing compounds, typically involving gold(I) or gold(III) complexes. These reagents have been synthesized for various applications, including catalysis and medicinal chemistry. Their unique properties stem from the electronic characteristics of gold, which can influence biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of gold-phosphine complexes derived from this compound. These complexes exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : Research indicates that certain gold-phosphine complexes have IC50 values ranging from 0.10 to 2.53 μM against K562 (chronic myeloid leukemia), H460 (lung cancer), and OVCAR8 (ovarian cancer) cell lines .

- Mechanism of Action : The mechanisms include triggering apoptosis through disruption of redox homeostasis and targeting mitochondrial pathways. Specifically, these complexes induce early to late-stage apoptosis and can lead to G1 cell cycle arrest in cancer cells .

Case Study 1: Gold-Phosphine Complexes

A study investigated the biological activity of several gold(I)-phosphine complexes. The researchers synthesized these complexes using various phosphine ligands and assessed their cytotoxicity across different cancer cell lines. Key findings include:

- Cell Line Sensitivity : The complexes displayed varied sensitivity across cell lines, with some showing profound effects on ovarian cancer cells.

- Apoptotic Pathways : Detailed analysis revealed that these complexes activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels within the cells .

Case Study 2: Enaminone Synthesis

This compound has also been utilized in synthesizing enaminones, which are intermediates in drug development. A notable study demonstrated that derivatives synthesized using this compound exhibited promising biological activity:

- Yield Efficiency : The reaction conditions allowed for a yield of up to 94% when synthesizing enaminones related to FDA-approved drugs like osimertinib .

- Biological Implications : These compounds are being explored for their potential therapeutic applications in treating non-small cell lung carcinoma, showcasing the versatility of this compound beyond traditional uses .

Mechanistic Insights

The biological activity of this compound is closely linked to its ability to interact with cellular components:

- Cellular Uptake : Studies have shown that gold nanoparticles derived from this compound can enter cells via endocytosis. The surface chemistry plays a critical role in this process, influencing how these particles interact with cellular membranes .

- Targeting Thioredoxin Reductase : Some gold complexes inhibit thioredoxin reductase, an enzyme involved in maintaining redox balance within cells, further contributing to their anticancer properties .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

IUPAC Name |

bis(dimethylaminomethylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N3.ClH/c1-8(2)5-7-6-9(3)4;/h5-6H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIBXAPEZDJDRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=[N+]=CN(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451631 | |

| Record name | ST51038132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20353-93-9 | |

| Record name | ST51038132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold's Reagent | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.